The Adamantyl Urea AU1235: A Potent Inhibitor of Mycolic Acid Transport in Mycobacterium tuberculosis
The Adamantyl Urea AU1235: A Potent Inhibitor of Mycolic Acid Transport in Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of AU1235, a promising adamantyl urea-based inhibitor of Mycobacterium tuberculosis (M. tb). AU1235 demonstrates significant bactericidal activity, including against multidrug-resistant (MDR) strains, by targeting a critical step in the biosynthesis of the unique and essential mycobacterial cell wall.
Core Mechanism of Action: Targeting the MmpL3 Transporter
The primary target of AU1235 in M. tb is the Mycobacterial Membrane Protein Large 3 (MmpL3) .[1][2][3][4] MmpL3 is an essential inner membrane transporter that plays a pivotal role in the construction of the mycobacterial cell envelope.[1][5][6]
AU1235 functions by directly inhibiting the transport activity of MmpL3.[5][7] This transporter is responsible for the translocation of trehalose monomycolates (TMM) from the cytoplasm, where they are synthesized, across the plasma membrane to the periplasmic space.[1][5][6][8][9] Once in the periplasm, mycolic acids from TMM are transferred to their final acceptors, arabinogalactan and other TMM molecules, to form mycolyl-arabinogalactan-peptidoglycan (mAGP) and trehalose dimycolate (TDM), respectively. These molecules are fundamental components of the protective outer membrane of M. tb.
By blocking MmpL3, AU1235 effectively halts the export of mycolic acids, leading to a significant reduction in the synthesis of TDM and cell wall-bound mycolic acids.[5][6] It is crucial to note that AU1235 does not inhibit the biosynthesis of mycolic acids themselves but specifically prevents their transport and subsequent incorporation into the cell wall.[5][10] Emerging evidence suggests that AU1235, along with other MmpL3 inhibitors, may exert its inhibitory effect by dissipating the proton motive force (PMF) across the mycobacterial inner membrane, which is the energy source for MmpL3's transport function.[7][8][9]
The inhibition of this essential pathway ultimately disrupts the integrity of the cell wall, leading to bacterial death. This targeted mechanism of action explains the compound's potent bactericidal effect against actively replicating M. tb.[5][6]
Quantitative Activity of AU1235
The in vitro potency of AU1235 has been well-characterized against various mycobacterial species and strains.
| Parameter | Organism/Strain | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.1 µg/mL (0.3 µM) | [5][10] |
| Minimum Inhibitory Concentration (MIC) | Multidrug-Resistant (MDR) M. tb clinical isolates | Similarly active to susceptible strains | [5][10] |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium smegmatis | 3.2 - 6.4 µg/mL | [5][10] |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium fortuitum | 3.2 - 6.4 µg/mL | [5][10] |
| Bactericidal Activity | M. tb H37Rv (at 5x MIC) | ~2-log reduction in viable CFUs after 5 days | [5][6] |
| Activity against non-replicating M. tb | Anaerobic model | No detectable activity | [5][10] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of AU1235 and the experimental workflows used to elucidate it.
Caption: Mechanism of AU1235 action targeting the MmpL3 transporter.
Caption: Experimental workflow for target identification and MoA of AU1235.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to determine the mechanism of action of AU1235.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of AU1235 against M. tb and other mycobacteria is typically determined using a broth microdilution method.
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Bacterial Culture: M. tb H37Rv or other mycobacterial strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
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Compound Preparation: AU1235 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth in a 96-well microplate.
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Inoculation: A standardized inoculum of mid-log phase mycobacterial culture is added to each well. The final concentration of DMSO is kept constant (e.g., 2%) across all wells.
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Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days for M. tb).
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Readout: Bacterial growth inhibition is assessed visually or by using a growth indicator dye such as resazurin. The MIC is defined as the lowest concentration of AU1235 that completely inhibits visible growth.[5]
Metabolic Labeling to Assess Mycolic Acid Transport
This experiment is designed to specifically investigate the effect of AU1235 on the synthesis and transport of mycolic acids.
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Bacterial Culture and Treatment: Log-phase M. tb cultures are treated with different concentrations of AU1235 (or DMSO as a control) for a specified duration.
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Radiolabeling: A radiolabeled precursor for fatty acid and mycolic acid biosynthesis, such as [1,2-¹⁴C]acetic acid, is added to the cultures.
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Incubation: The cultures are incubated for a period to allow for the incorporation of the radiolabel into cellular lipids.
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Lipid Extraction: Bacterial cells are harvested, and lipids are extracted using a series of organic solvents (e.g., chloroform/methanol mixtures).
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Lipid Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). Different classes of lipids, including trehalose monomycolate (TMM), trehalose dimycolate (TDM), and cell wall-bound mycolic acid methyl esters (after saponification and derivatization), are identified based on their migration relative to known standards.
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Detection and Quantification: The radiolabeled lipids on the TLC plate are visualized by autoradiography and quantified. A specific decrease in radiolabeled TDM and cell wall-bound mycolates in AU1235-treated cells, with a potential accumulation of TMM, indicates inhibition of mycolic acid transport rather than synthesis.[5][6]
Whole-Genome Sequencing of Resistant Mutants
This genetic approach is used to identify the molecular target of an inhibitor.
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Selection of Resistant Mutants: A large population of M. tb is plated on solid media (e.g., 7H10 agar) containing a concentration of AU1235 several times higher than its MIC.
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Isolation and Verification: Colonies that grow in the presence of the inhibitor are isolated, and their resistance to AU1235 is confirmed by re-testing the MIC.
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Genomic DNA Extraction: Genomic DNA is extracted from both the resistant mutants and the parental wild-type strain.
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Whole-Genome Sequencing: The genomes of the resistant and wild-type strains are sequenced using next-generation sequencing technologies.
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Comparative Genomics: The genome sequences are compared to identify single nucleotide polymorphisms (SNPs) or other mutations that are present in the resistant mutants but not in the wild-type strain. Mutations consistently found in the mmpL3 gene across independently isolated resistant mutants strongly indicate that MmpL3 is the target of AU1235.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 9. portlandpress.com [portlandpress.com]
- 10. AU1235 | Antibacterial | TargetMol [targetmol.com]
